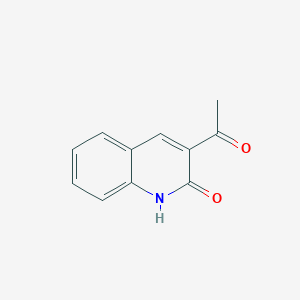

3-acetyl-1H-quinolin-2-one

Vue d'ensemble

Description

3-Acetyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of an acetyl group at the third position and a keto group at the second position of the quinoline ring

Synthetic Routes and Reaction Conditions:

Direct Acetylation: One common method involves the direct acetylation of 4-hydroxyquinolin-2-one using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid.

Alkaline Hydrolysis: Another method includes the alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2-one.

Cyclization Reactions: Cyclization of o-alkynylisocyanobenzenes catalyzed by silver nitrate can also yield this compound.

Industrial Production Methods:

- Industrial production often employs large-scale acetylation reactions using acetyl chloride and polyphosphoric acid due to their efficiency and cost-effectiveness .

Types of Reactions:

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used for substitution reactions.

Major Products:

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it an attractive candidate for various applications:

Anticancer Activity

Research indicates that derivatives of 3-acetyl-1H-quinolin-2-one have potent cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). For instance, specific derivatives have shown IC50 values indicating strong inhibitory effects on these cell lines .

Case Study:

A study published in MDPI highlighted that certain derivatives exhibited IC50 values as low as 27.5 μM against lipoxygenase, alongside significant antioxidant properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's mechanism involves disrupting cellular processes in pathogens .

Case Study:

Research conducted by Wenjie Xue et al. focused on N-thiadiazole derivatives based on quinoline structures, revealing one compound with exceptional antibacterial properties against Staphylococcus aureus in both in vitro and in vivo models.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown antioxidant activity through various assays, including DPPH radical scavenging tests. This ability to scavenge free radicals contributes to its potential therapeutic applications.

Applications in Drug Development

The interactions of this compound with biological targets such as enzymes and receptors are critical for its application in drug development. Molecular docking studies suggest that this compound can effectively bind to proteins associated with cancer progression, indicating its potential utility as a lead compound in drug discovery efforts .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 3-acetyl-1H-quinolin-2-one involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

3-Acetyl-4-hydroxyquinolin-2-one: This compound has similar pharmacological properties but differs in the presence of a hydroxyl group at the fourth position.

3-Acetylquinoline: Lacks the keto group at the second position, resulting in different chemical reactivity and biological activity.

Uniqueness:

- 3-Acetyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in research and industry .

Activité Biologique

3-acetyl-1H-quinolin-2-one (also known as 3-acetylquinolin-2-one) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with acetylating agents. One common method is the acetylation of quinolin-2-one using acetic anhydride or acetyl chloride in the presence of a base. This process yields this compound with high purity and yield.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. For instance, one study reported that compounds derived from this structure demonstrated significant growth inhibition, with IC50 values ranging from 28 µM to 48 µM against the PC-3 cell line .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | PC-3 | 28 |

| 4e | MDA-MB-231 | <50 |

| 4d | MRC-5 (normal) | >82% survival at 15 µM |

These findings suggest that while the compound exhibits potent activity against cancer cells, it shows limited toxicity to normal cells, indicating a favorable therapeutic index.

The anticancer activity is believed to be mediated through the inhibition of heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization and folding of various oncoproteins. Compounds derived from this compound have been shown to induce degradation of Hsp90 client proteins, such as CDK4, leading to apoptosis in cancer cells .

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant activity. It has been reported to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . This property makes it a potential candidate for further exploration in neurodegenerative disorders where oxidative stress plays a significant role.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological contexts:

- Antiproliferative Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited cell proliferation across multiple cancer cell lines, highlighting its versatility as a potential chemotherapeutic agent .

- Mechanistic Insights : Research has elucidated that the compound's ability to disrupt Hsp90 function leads to downstream effects on cell cycle regulation and apoptosis pathways, making it a promising target for drug development .

- Comparative Efficacy : Comparative studies with known anticancer agents like erlotinib showed that some derivatives of this compound had comparable or superior potency against specific cancer types, suggesting avenues for combination therapies .

Propriétés

IUPAC Name |

3-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNDTCZARIEYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344745 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50290-20-5 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.